(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antitumor or cytotoxic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Similar in structure but with an ethyl group instead of an ethoxy group.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, such as sulfathiazole and ritonavir.
Uniqueness
What sets (2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S2/c1-2-25-12-4-3-5-13-15(12)21-18(26-13)23-8-6-22(7-9-23)17(24)11-10-14(19)27-16(11)20/h3-5,10H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYDCILNCYNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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